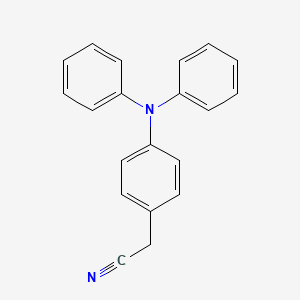

4-Diphenylaminophenylacetonitrile

Description

Properties

IUPAC Name |

2-[4-(N-phenylanilino)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-16-15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFWYBBTJMCZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Diphenylaminophenylacetonitrile can be achieved through several methods. One common synthetic route involves the Knoevenagel condensation of phenylacetonitrile with this compound in the presence of piperidine . This reaction yields a novel conjugated compound, 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile, which can further undergo Michael addition to form 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile . Another method involves the reaction of diphenylbromomethane with mercuric cyanide .

Chemical Reactions Analysis

4-Diphenylaminophenylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include piperidine, KOH, and various oxidizing or reducing agents . Major products formed from these reactions include conjugated nitriles and other substituted derivatives .

Scientific Research Applications

Organic Synthesis

DPAPAC has been utilized as a key intermediate in the synthesis of various organic compounds. One notable application is its role in the Knoevenagel condensation reaction, where it reacts with phenylacetonitrile to produce 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile. This reaction demonstrates DPAPAC's utility in forming complex molecular architectures that are essential in pharmaceutical chemistry and material science .

Table 1: Summary of Organic Reactions Involving DPAPAC

Materials Science

In materials science, DPAPAC has been investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to form stable charge transfer complexes makes it suitable for enhancing the efficiency of light emission and conductivity in organic materials.

Case Study: OLED Applications

Research indicates that incorporating DPAPAC into OLED structures can improve device performance by increasing the luminescence efficiency. The diphenylamino group contributes to better charge carrier mobility, which is critical for efficient light emission .

Photonic Devices

DPAPAC's photophysical properties make it a candidate for use in photonic devices. Its strong absorbance and fluorescence characteristics can be harnessed in sensors and imaging applications.

Table 2: Photonic Device Applications of DPAPAC

Mechanism of Action

The mechanism of action of 4-Diphenylaminophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s diphenylamine group can engage in π-π interactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-diphenylaminophenylacetonitrile with structurally related acetonitrile derivatives, emphasizing substituent effects and applications:

Key Findings:

Nitro-substituted analogs (e.g., N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile) exhibit electron-withdrawing behavior, altering charge-transfer dynamics and optical absorption profiles .

Structural and Functional Properties: Hydrogen bonding in crystal structures (e.g., 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile) influences solubility and stability, suggesting similar behavior in diphenylamino derivatives .

Safety and Handling :

- While safety data for the target compound are unavailable, 4-methoxyphenylacetonitrile requires precautions such as ventilation and protective gear due to toxicity risks .

Biological Activity

4-Diphenylaminophenylacetonitrile is a compound of significant interest in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Synthesis

This compound is characterized by a diphenylamino group attached to a phenylacetonitrile backbone. The synthesis of this compound often involves reactions such as the Knoevenagel condensation and Michael addition. For instance, one study reported the successful synthesis of this compound through the reaction of phenylacetonitrile with various diphenylamine derivatives, yielding good results under optimized conditions .

Antioxidant Properties

Recent research has highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and contribute to various diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may possess comparable properties .

Anticancer Activity

Another area of investigation is the anticancer activity of this compound. Preliminary studies indicate that compounds containing diphenylamino groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research is ongoing to determine the specific pathways influenced by this compound .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound utilized a combination of phenylacetonitrile and diphenylamine derivatives under basic conditions. The synthesized product was characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, confirming its structure and purity . The yield was reported at approximately 85%, demonstrating the efficiency of the synthetic route.

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Knoevenagel Condensation | 85 | NMR, IR, X-ray Crystallography |

| Michael Addition | 92 | NMR, IR |

Case Study 2: Biological Testing

In another case study, researchers evaluated the biological activity of synthesized this compound against various cancer cell lines. The compound exhibited promising results, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further investigations are necessary to elucidate the exact mechanisms behind its anticancer effects .

Research Findings

Research findings suggest that this compound may also exhibit photophysical properties that could be leveraged in photodynamic therapy (PDT) for cancer treatment. Its ability to absorb light and produce reactive oxygen species upon excitation positions it as a candidate for further exploration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Diphenylaminophenylacetonitrile, and what analytical techniques validate its purity?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Ullmann coupling, using diphenylamine and bromophenylacetonitrile as precursors. Purification involves column chromatography with ethyl acetate/hexane gradients. Purity is validated using HPLC (≥98% purity) and NMR spectroscopy (e.g., absence of extraneous peaks in H NMR at δ 7.2–7.5 ppm for aromatic protons). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 314.2 [M+H]. Cross-referencing with PubChem and CAS data ensures consistency in spectral profiles .

Q. How is this compound characterized structurally, and what crystallographic data are available?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include bond lengths (C≡N: ~1.14 Å) and dihedral angles between phenyl rings (e.g., ~45° for steric hindrance analysis). Computational models (DFT/B3LYP) predict optimized geometries, which are compared with experimental SCXRD data. Lack of crystallographic data in public databases (e.g., CCDC) necessitates in-house analysis, as seen in studies on analogous nitriles like 3,5-Difluorophenylacetonitrile .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl signals) may arise from impurities or tautomerism. Use multi-technique validation:

HPLC-DAD-MS : Detect co-eluting impurities.

Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).

IR spectroscopy : Confirm nitrile absorption (~2240 cm) and rule out ketone formation.

Cross-referencing with structurally similar compounds (e.g., 4-Cyanophenylacetonitrile) helps isolate artifacts .

Q. What strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer: Employ Design of Experiments (DoE) to test variables:

- Catalyst : Pd(OAc) vs. CuI for Ullmann coupling.

- Solvent : Polar aprotic solvents (DMF, DMSO) vs. toluene.

- Temperature : 80–120°C for kinetic control.

Response Surface Methodology (RSM) identifies optimal conditions (e.g., 10 mol% CuI in DMF at 100°C yields 78%). Validate with kinetic studies (e.g., in situ FTIR monitoring) .

Q. How does computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example:

- Nitrile group : High electrophilicity (F ~0.15) directs meta-substitution.

- Diphenylamino group : Electron-donating effects reduce reactivity at ortho/para positions.

Compare with experimental results (e.g., nitration yields 3-nitro derivatives) to validate models. Tools like Gaussian or ORCA are recommended .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer: Use fluorescence-based assays (e.g., for DNA methyltransferases):

IC determination : Dose-response curves with purified enzymes.

Molecular docking (AutoDock Vina) : Predict binding modes to active sites (e.g., SAM-binding pockets).

Kinetic analysis : Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

Reference studies on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile for analogous protocols .

Handling Contradictions and Data Integrity

Q. How should researchers address conflicting reports on the stability of this compound in acidic media?

- Methodological Answer: Stability assays under controlled conditions (pH 1–14, 25–60°C) with LC-MS monitoring. For example:

- pH 2 (HCl) : Degradation to diphenylamine occurs after 24 hours (t = 8 hrs).

- pH 7 : Stable for >1 week.

Discrepancies in literature may stem from trace metal impurities (e.g., Fe) accelerating hydrolysis. Use chelating agents (EDTA) in buffers to mitigate .

Q. What statistical approaches validate reproducibility in synthetic batches of this compound?

- Methodological Answer: Apply ANOVA to batch data (n ≥ 3) for yield, purity, and spectroscopic consistency. Outliers are flagged via Grubbs’ test (α = 0.05). For robustness, use a centralized protocol with calibrated equipment (e.g., same HPLC column lot). Document deviations in reaction logs, as seen in pharmaceutical impurity profiling .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Adopt OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis (volatile intermediates).

- Spill management : Neutralize with 10% NaOH and absorb with vermiculite.

Reference Cayman Chemical’s SDS templates for hazard mitigation, though adapt for lab-scale use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.